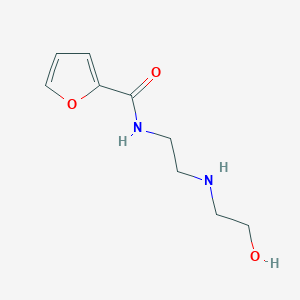
3-(4-Methoxybenzamido)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxybenzamido)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a methoxybenzamido group attached to the isonicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzamido)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxybenzamido)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxybenzamido)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxybenzamido)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid: A precursor to many derivatives, including 3-(4-Methoxybenzamido)isonicotinic acid.
Nicotinic acid: Another isomer with different biological activities.
Picolinic acid: An isomer with the carboxyl group at a different position on the pyridine ring.
Uniqueness
This compound is unique due to the presence of the methoxybenzamido group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H12N2O4 |
|---|---|
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
3-[(4-methoxybenzoyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c1-20-10-4-2-9(3-5-10)13(17)16-12-8-15-7-6-11(12)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
DOLQEAANPDFGED-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)

![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)






![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)




